(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including an isothiazolyl group, a piperazinyl group, and an amide group. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular formula of this compound is C16H18FN3OS, and it has a molecular weight of 319.40 . The structure includes an isothiazolyl ring, which is a five-membered ring with sulfur and nitrogen atoms, and a piperazinyl ring, which is a six-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The compound is likely a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds containing structural motifs similar to "(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone" has been a subject of research aiming to explore their biological activities. For instance, a series of triazole analogues of piperazine were synthesized, demonstrating significant antibacterial activity against various human pathogenic bacteria, highlighting their potential as candidates for further development in antibacterial therapies (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial and Antitumor Activities
Derivatives with a piperazine core have been reported to exhibit antimicrobial and antitumor activities. For example, certain pyridine derivatives showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study focused on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized through a series of reactions, which demonstrated distinct inhibition of cancer cell lines' proliferation, indicating its potential in antitumor applications (Tang & Fu, 2018).
Anticonvulsant Agents and Molecular Docking
Compounds incorporating the structural framework of the compound have also been investigated for their potential as anticonvulsant agents. A study synthesized a series of derivatives and evaluated their anticonvulsant activities, revealing promising results and suggesting a potential mechanism of action involving sodium channel blocking (Malik & Khan, 2014).
Fluorescent Logic Gates and Molecular Docking Studies
Research has extended into the development of solvent-polarity reconfigurable fluorescent logic gates using compounds that include a piperazine moiety and an aryl group, showcasing the versatility of these compounds in probing cellular microenvironments (Gauci & Magri, 2022). Furthermore, molecular docking studies have been carried out to assess the antiviral activity and pharmacokinetic behavior of synthesized compounds, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, providing insights into their potential therapeutic applications (FathimaShahana & Yardily, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-28-17-7-3-6-16(13-17)25-8-10-26(11-9-25)21(27)20-18(23)19(24-29-20)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWHJUOSYLALHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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